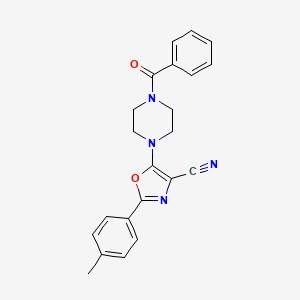![molecular formula C25H23N5O2 B2986708 N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1207053-81-3](/img/structure/B2986708.png)
N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1’-biphenyl]-4-carboxamide” belongs to the class of organic compounds known as biphenyls and derivatives . These are organic compounds containing two benzene rings linked together by a C-C bond .
Molecular Structure Analysis
Cycloalkanes, such as the cyclopropyl group in this compound, are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . Cycloalkanes are also saturated, meaning that all of the carbon atoms that make up the ring are single bonded to other atoms (no double or triple bonds) .科学的研究の応用
Anticancer and Anti-inflammatory Potential
N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide has been explored for its potential in cancer treatment and as an anti-inflammatory agent. A study by Rahmouni et al. (2016) synthesized a series of derivatives and tested them for cytotoxicity against cancer cell lines and 5-lipoxygenase inhibition activities. The compounds displayed promising anticancer and anti-inflammatory properties, with specific structure-activity relationships identified (Rahmouni et al., 2016).
Antitumor Activity and Molecular Docking
In 2019, a study conducted by Fahim et al. synthesized novel derivatives and assessed their antitumor activity against the HepG2 cell line. The research also included molecular docking studies to understand the interaction of these compounds with biological targets, demonstrating significant in vitro antitumor activity (Fahim et al., 2019).
Isoxazolines and Isoxazoles Synthesis
A study by Rahmouni et al. (2014) focused on the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. This research highlighted the versatility of the compound in synthesizing a range of heterocyclic compounds with potential biological applications (Rahmouni et al., 2014).
Antioxidant Activities
The compound has been used in the synthesis of various derivatives with antioxidant activities. A study by Mohamed and El-Sayed (2019) synthesized novel derivatives and tested their antioxidant properties, contributing to the development of potential therapeutic agents (Mohamed & El-Sayed, 2019).
Synthesis of Heterocycles
Vasylyev et al. (1999) utilized the compound in the synthesis of heterocycles containing tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine and coumarin moieties. This research highlights the compound's utility in creating diverse heterocyclic structures (Vasylyev et al., 1999).
Antimicrobial Activity
The compound and its derivatives have been studied for antimicrobial properties. A study by Gad-Elkareem et al. (2011) synthesized thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives and evaluated their antimicrobial activities, showing potential in antimicrobial therapy (Gad-Elkareem et al., 2011).
Dual Inhibitors for Cancer Therapy
Cheng et al. (2020) reported novel inhibitors based on the compound targeting histone deacetylase (HDAC) and cyclin-dependent kinase (CDK), showing significant in vitro and in vivo anticancer activity. This research indicates its potential in developing dual inhibitors for cancer therapy (Cheng et al., 2020).
作用機序
Mode of Action
The mode of action of this compound is currently unknown due to the lack of specific studies on its interaction with biological targets
Biochemical Pathways
As a novel compound, its interaction with various biochemical pathways remains to be studied .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
特性
IUPAC Name |
N-[5-cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2/c1-15-16(2)26-25(28-23(15)31)30-22(14-21(29-30)19-10-11-19)27-24(32)20-12-8-18(9-13-20)17-6-4-3-5-7-17/h3-9,12-14,19H,10-11H2,1-2H3,(H,27,32)(H,26,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUIZONAPOOATR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3CC3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1,2,4-triazol-1-yl)propanoic acid](/img/structure/B2986625.png)
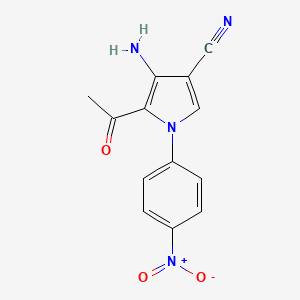
![2-([1,1'-biphenyl]-4-yl)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2986627.png)
![2-(2,4-dimethylthiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2986628.png)
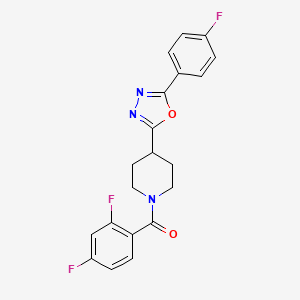

![2-((2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-oxoethyl acetate](/img/structure/B2986633.png)
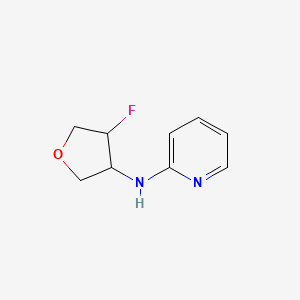
![N-(2-chlorobenzyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2986641.png)
![3-Ethyl-8-((2-methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2986642.png)
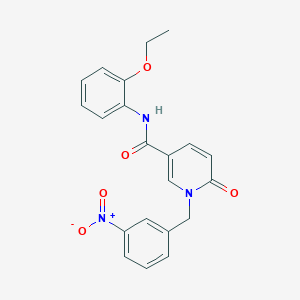
![({5-[3-(Azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2986644.png)
![N-[(5-Chlorothiophen-2-yl)methyl]-3-methylbutan-1-amine;hydrochloride](/img/structure/B2986647.png)
